3,5-Dichlor-2-methyl-phenol
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Overview
Description
3,5-Dichlor-2-methyl-phenol: is a chemical compound with the molecular formula C7H6Cl2O and a molecular weight of 177.03 g/mol . It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichlor-2-methyl-phenol typically involves the chlorination of 2-methylphenol (o-cresol). The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The reaction conditions, including temperature and solvent, are optimized to achieve selective chlorination at the 3 and 5 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous or batch-wise chlorination of 2-methylphenol, followed by purification steps to isolate the desired product. The purification may include distillation, crystallization, or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlor-2-methyl-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in dechlorinated phenol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or chlorinated benzoquinones.
Reduction: Dechlorinated phenol derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Chemistry: 3,5-Dichlor-2-methyl-phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used as a disinfectant and antiseptic agent. It is effective against a wide range of microorganisms, including bacteria and fungi .
Medicine: The compound is utilized in the formulation of antiseptic solutions and disinfectants for medical and veterinary applications. It is also investigated for its potential therapeutic effects in treating infections .
Industry: In industrial applications, this compound is used as a preservative in products such as paints, coatings, and adhesives. It helps prevent microbial growth and extends the shelf life of these products .
Mechanism of Action
The mechanism of action of 3,5-Dichlor-2-methyl-phenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell death. It targets various molecular pathways involved in cell membrane synthesis and function .
Comparison with Similar Compounds
2,4-Dichlorophenol: Another chlorinated phenol with similar antiseptic properties.
4-Chloro-3-methylphenol: A compound with one chlorine and one methyl group, used as a disinfectant.
2,6-Dichlorophenol: A dichlorinated phenol with different chlorine positions on the benzene ring.
Uniqueness: 3,5-Dichlor-2-methyl-phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 5 positions enhances its antimicrobial activity compared to other chlorinated phenols .
Properties
IUPAC Name |
3,5-dichloro-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLFKDKRTJTTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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